molecular formula C12H14N2O B8107921 (3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one

(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one

Cat. No.: B8107921
M. Wt: 202.25 g/mol
InChI Key: NMWRCGJIAOXZFR-ONGXEEELSA-N
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Description

(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    Hexane, Hexanol, Hexene: Compounds with similar carbon chain lengths but different functional groups.

Uniqueness

What sets (3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one apart is its unique bicyclic structure and the specific stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specialized applications.

Properties

IUPAC Name

(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-13-6-9(11)8-14(12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWRCGJIAOXZFR-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)C2CN1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C(=O)[C@H]2CN1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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